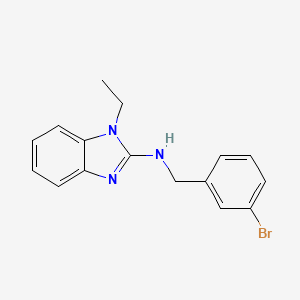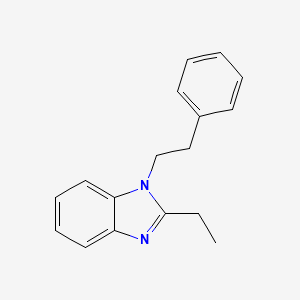![molecular formula C18H15N3OS B5821287 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide exerts its anti-cancer effects by inhibiting the activity of the NEDD8-activating enzyme, which is responsible for the activation of the ubiquitin-proteasome system. This system is involved in the degradation of proteins that are involved in cell cycle progression, DNA repair, and apoptosis. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide inhibits this process by preventing the activation of the NEDD8-activating enzyme, leading to the accumulation of proteins that are involved in cell cycle arrest, apoptosis, and senescence.
Biochemical and Physiological Effects:
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been shown to have a wide range of biochemical and physiological effects. It induces cell cycle arrest in the G1 and G2 phases, leading to the accumulation of cells in these phases. It also induces apoptosis, which is characterized by the activation of caspases and the cleavage of PARP. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has also been shown to induce senescence, which is characterized by the activation of p16 and p21.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has several advantages for lab experiments. It is a potent inhibitor of the NEDD8-activating enzyme, and it has been shown to have anti-cancer effects in a variety of cancer cell lines. However, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has some limitations for lab experiments. It is a synthetic compound that is difficult to synthesize, and it is relatively expensive. It also has some toxicity issues, which may limit its use in certain experiments.
Direcciones Futuras
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has several potential future directions for research. It may be used in combination with other anti-cancer agents to enhance its therapeutic effects. It may also be used in the development of targeted therapies that specifically target the NEDD8-activating enzyme. Further research is needed to determine the optimal dosage and administration schedule for N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, as well as its long-term effects on cancer patients. Additionally, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide may have potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders.
Métodos De Síntesis
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide is a synthetic compound that is prepared through a multistep process involving several chemical reactions. The synthesis method involves the use of various reagents and catalysts, including 4-methyl-2-pyridinylamine, carbon disulfide, and naphthalene-1-carboxylic acid. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which plays a crucial role in the regulation of protein degradation pathways. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been shown to induce cell cycle arrest, apoptosis, and senescence in a variety of cancer cell lines, including breast, lung, colon, and prostate cancers.
Propiedades
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-9-10-19-16(11-12)20-18(23)21-17(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVKDQKNGFCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)








![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
